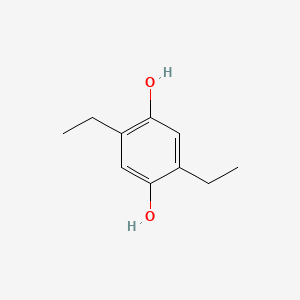

2,5-Diethylbenzene-1,4-diol

Description

Structure

3D Structure

Properties

CAS No. |

66146-32-5 |

|---|---|

Molecular Formula |

C10H14O2 |

Molecular Weight |

166.22 g/mol |

IUPAC Name |

2,5-diethylbenzene-1,4-diol |

InChI |

InChI=1S/C10H14O2/c1-3-7-5-10(12)8(4-2)6-9(7)11/h5-6,11-12H,3-4H2,1-2H3 |

InChI Key |

YZDIUKPBJDYTOM-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=C(C=C1O)CC)O |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 2,5 Diethylbenzene 1,4 Diol and Its Precursors

Direct Synthesis Approaches

Direct synthesis strategies are centered on the modification of hydroquinone (B1673460) or its derivatives. These methods are often preferred for their atom economy and potentially shorter reaction sequences.

The alkylation of hydroquinones is a primary method for producing C-alkylated derivatives like 2,5-Diethylbenzene-1,4-diol. This process, however, presents challenges due to the competition between C-alkylation (on the ring) and O-alkylation (on the hydroxyl groups). ncl.res.inresearchgate.net The reaction is typically a Friedel-Crafts alkylation performed under acidic conditions, using an ethylating agent such as ethanol (B145695) or ethylene.

An improved method for the dialkylation of hydroquinone involves reacting one molecular proportion of hydroquinone with at least two molecular proportions of an alkylating agent (like an alcohol or olefin) in the presence of dilute sulfuric acid (50-80% concentration). google.com This approach, conducted in an aqueous medium, can produce excellent yields of dialkyl hydroquinones and simplifies product purification. google.com Another study explored the use of concentrated phosphoric acid as a catalyst for the alkylation of hydroquinone with various aliphatic alcohols. vestnik-vsuet.ru

Table 1: General Conditions for Acid-Catalyzed Alkylation of Hydroquinone

| Catalyst | Alkylating Agent | Medium | Key Feature | Reference |

| Dilute Sulfuric Acid (50-80%) | Alcohols or Olefins | Aqueous | High yields of dialkyl hydroquinone | google.com |

| Concentrated Phosphoric Acid | Aliphatic Alcohols | Not specified | Effective for C-alkylation | vestnik-vsuet.ru |

Catalytic Alkylation of Hydroquinone Derivatives

Regioselective Diethylation Strategies

Achieving regioselectivity to favor the 2,5-isomer over other possibilities (e.g., 2,3- or 2,6-diethyl) is a critical challenge in the synthesis. The two hydroxyl groups on the hydroquinone ring are ortho-, para-directing for electrophilic substitution. The formation of the 2,5-disubstituted product is electronically favored. However, steric hindrance can influence the substitution pattern, and controlling reaction conditions (temperature, catalyst, reaction time) is crucial to maximize the yield of the desired 2,5-isomer. The use of shape-selective catalysts, such as zeolites, can provide a pathway to enhance regioselectivity.

Solid acid catalysts, particularly zeolites, have been investigated for hydroquinone alkylation. researchgate.netresearchgate.netresearchgate.net Zeolites are crystalline aluminosilicates with a well-defined porous structure and tunable acidity, which can lead to enhanced selectivity. mdpi.com Their high surface area and thermal stability make them robust catalysts for industrial applications. researchgate.net

The key properties of zeolites that can be optimized for regioselective diethylation include:

Pore Structure: The size and geometry of the zeolite channels can exert steric control, favoring the formation of the less bulky 2,5-isomer over other, more sterically demanding isomers. Zeolites with three-dimensional pore structures (like MFI, MEL, and *BEA) have shown effectiveness in related reactions. mdpi.com

Acidity: The strength and type (Brønsted vs. Lewis) of acid sites can be tuned by altering the Si/Al ratio of the zeolite framework. researchgate.net This is critical for controlling the rate of the alkylation reaction and minimizing side reactions.

Electrochemical methods offer a green and efficient alternative for synthesizing substituted hydroquinone derivatives. gre.ac.uk The general strategy involves the electrochemical oxidation of a hydroquinone to its corresponding p-benzoquinone. academie-sciences.fr This electrochemically generated quinone is a reactive intermediate that can then undergo a Michael-type addition reaction with a suitable nucleophile. academie-sciences.frrsc.org

While direct electrochemical diethylation is not extensively documented, the established mechanism provides a plausible pathway. The process would involve:

Anodic Oxidation: Hydroquinone is oxidized at the anode to form p-benzoquinone.

Nucleophilic Addition: The p-benzoquinone intermediate reacts with an ethyl nucleophile (e.g., from an organometallic reagent).

Rearomatization/Reduction: The resulting intermediate is then converted back to the stable hydroquinone form.

This approach avoids the need for chemical oxidants and allows for precise control over the reaction via the applied potential. bohrium.com The versatility of this method has been demonstrated in the synthesis of various substituted benzazoles and other complex molecules. nih.govxmu.edu.cn

A common and highly effective method for preparing this compound is through the chemical reduction of its oxidized precursor, 2,5-diethyl-p-benzoquinone. This two-step approach first involves the synthesis of the diethyl-p-benzoquinone, followed by its reduction.

The reduction of the quinone to the hydroquinone is a standard transformation in organic synthesis. Several methods can be employed:

Catalytic Hydrogenation: This involves treating the quinone with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). This method is typically clean and high-yielding.

Chemical Reduction: A variety of chemical reducing agents can be used. Sodium dithionite (B78146) (Na₂S₂O₄) is a classic reagent for this purpose. Other common reagents include sodium borohydride (B1222165) (NaBH₄) and tin(II) chloride (SnCl₂).

The choice of reducing agent depends on the presence of other functional groups in the molecule and the desired reaction conditions. This reduction step is generally efficient and provides the target hydroquinone in high purity.

Indirect Synthesis and Derivatization Strategies

Indirect methods involve synthesizing this compound from precursors that are not hydroquinone derivatives. These multi-step pathways offer flexibility and can be advantageous if the starting materials are more readily available.

One potential strategy begins with 1,4-diethylbenzene (B43851). sigmaaldrich.com This readily available hydrocarbon could be subjected to oxidation reactions to install the necessary hydroxyl groups. For example, oxidation to 2,5-diethyl-p-benzoquinone followed by reduction, as described previously.

Another hypothetical route could start from 2,5-diethylaniline (B12005176). The synthesis could proceed via the following steps:

Diazotization: The amino group of 2,5-diethylaniline is converted into a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid).

Hydrolysis: The diazonium salt is then hydrolyzed by heating in an aqueous solution to replace the diazonium group with a hydroxyl group, yielding 2,5-diethylphenol.

Hydroxylation: The second hydroxyl group would need to be introduced. This is a more complex step that could potentially be achieved through various oxidation and rearrangement reactions, such as an Elbs persulfate oxidation.

These indirect routes, while often longer, provide alternative synthetic access to the target molecule from a different set of chemical precursors.

Functional Group Interconversions on Pre-functionalized Benzene (B151609) Scaffolds

Functional group interconversion (FGI) represents a cornerstone of organic synthesis, allowing for the conversion of one functional group into another. ub.eduimperial.ac.uk This approach is highly valuable for synthesizing this compound from readily available starting materials like hydroquinone or 1,4-diethylbenzene.

A plausible and widely applicable strategy involves the Friedel-Crafts acylation of hydroquinone (or its di-protected ether form, such as 1,4-dimethoxybenzene) with an acylating agent like acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). This reaction introduces acetyl groups at the 2- and 5-positions of the benzene ring. The resulting 2,5-diacetylbenzene-1,4-diol intermediate can then undergo reduction to convert the ketone carbonyl groups into ethyl groups. Standard reduction methods like the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base) are effective for this transformation.

Table 1: Example FGI Strategy for this compound Synthesis

| Step | Reaction Type | Starting Material | Reagents | Intermediate/Product |

|---|---|---|---|---|

| 1 | Friedel-Crafts Acylation | Hydroquinone | Acetyl chloride, AlCl₃ | 2,5-Diacetylbenzene-1,4-diol |

| 2 | Clemmensen Reduction | 2,5-Diacetylbenzene-1,4-diol | Zn(Hg), HCl | This compound |

Alternatively, starting from 1,4-diethylbenzene, direct hydroxylation is challenging due to issues with regioselectivity and over-oxidation. A more controlled approach would involve electrophilic substitution reactions to introduce functional groups that can later be converted to hydroxyl groups.

Diels-Alder Cycloaddition Routes with Diene and Dienophile Precursors

The Diels-Alder reaction, a powerful [4+2] cycloaddition, offers a method for constructing the substituted six-membered ring of the target molecule in a single step. researchgate.net This strategy involves the reaction of a conjugated diene with a dienophile, followed by an aromatization step to yield the hydroquinone derivative. nih.gov

To synthesize 2,5-disubstituted hydroquinones, one could envision a reaction between a dienophile such as 1,4-benzoquinone (B44022) and a suitably substituted 1,3-butadiene (B125203) derivative. The regioselectivity of the cycloaddition is a critical factor and is governed by the electronic and steric properties of the substituents on both the diene and dienophile. nih.gov The initial cycloadduct is a bicyclic diketone, which can then tautomerize or be oxidized to form the stable aromatic hydroquinone system. While conceptually elegant, finding the specific diene and dienophile precursors that selectively yield the 2,5-diethyl substitution pattern can be a synthetic challenge.

Recent advances have explored electrochemically driven Diels-Alder reactions of hydroquinones with enals. rsc.orgrsc.org In this approach, the hydroquinone is anodically oxidized in situ to the more reactive p-quinone, which then acts as the dienophile. rsc.orgrsc.org This method avoids the use of stoichiometric chemical oxidants, aligning with green chemistry principles. rsc.org

Table 2: Generalized Diels-Alder Approach to Substituted Hydroquinones

| Component | Example Precursor | Role | Key Consideration |

|---|---|---|---|

| Diene | Substituted 1,3-butadiene | 4π electron system | Substituents guide regioselectivity |

| Dienophile | Substituted 1,4-benzoquinone | 2π electron system | Activation and control of reaction pathway |

| Post-Reaction Step | - | Aromatization | Spontaneous (tautomerization) or induced (oxidation) |

Transformation of Related Alkyne or Alkene-Substituted Benzenediols

A highly effective and direct route to this compound involves the chemical transformation of unsaturated analogues, specifically 2,5-diethynylbenzene-1,4-diol (B3153291) or 2,5-diallylbenzene-1,4-diol (B14001707). nih.gov This strategy hinges on the selective reduction of carbon-carbon double or triple bonds to saturated ethyl groups.

The synthesis of the precursor 2,5-diethynylbenzene-1,4-diol can be accomplished by the sequential addition of two equivalents of a lithium acetylide to p-benzoquinone. researchgate.net The resulting di-alkyne substituted diol can then be subjected to catalytic hydrogenation. This reduction completely saturates the alkyne triple bonds to form the desired ethyl groups. Similarly, the precursor 2,5-diallylbenzene-1,4-diol can be prepared and subsequently hydrogenated. nih.gov

Catalytic hydrogenation is typically performed using hydrogen gas in the presence of a heterogeneous metal catalyst. Palladium on carbon (Pd/C) is a common and effective catalyst for reducing both alkynes and alkenes to alkanes. Other catalysts, such as Raney-type nickel, have also been employed for similar hydrogenations of unsaturated diols. google.com The reaction conditions, including temperature, pressure, and solvent, can be optimized to ensure complete conversion and high yields. google.com

Table 3: Catalytic Hydrogenation of Unsaturated Precursors

| Unsaturated Precursor | Catalyst | Typical Conditions | Product |

|---|---|---|---|

| 2,5-Diethynylbenzene-1,4-diol | Pd/C, Pd-P | H₂, 1-5 atm, Room Temperature, Solvent (e.g., Ethanol) | This compound |

| 2,5-Diallylbenzene-1,4-diol | Pd/C, Raney Ni | H₂, 1-5 atm, Room Temperature, Solvent (e.g., Ethanol) | This compound |

Studies on the hydrogenation of related compounds like 2-butyne-1,4-diol (B31916) show that palladium-based catalysts, including palladium-phosphorus (Pd-P) particles, are highly efficient for the conversion of the alkyne to the corresponding alkane diol. researchgate.net

Green Chemistry Principles and Sustainable Synthesis of this compound

Applying green chemistry principles to the synthesis of this compound aims to reduce environmental impact by minimizing waste, avoiding hazardous reagents, and utilizing renewable resources.

Several strategies can be envisioned:

Use of Renewable Feedstocks: The ethyl groups could potentially be derived from bio-ethanol. Platform molecules derived from biomass could serve as starting materials for the benzene ring itself, although this represents a significant synthetic challenge.

Catalytic Efficiency: Employing highly efficient and recyclable catalysts is a core green principle. For Friedel-Crafts type reactions, traditional Lewis acids like AlCl₃ are used in stoichiometric amounts and generate significant waste. Replacing them with solid acid catalysts like zeolites could lead to a greener process. mdpi.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product is crucial. The hydrogenation of unsaturated precursors (diethynyl or diallyl) is a highly atom-economical reaction, as it is an addition reaction with H₂ being the only other reagent.

Safer Solvents and Conditions: Replacing hazardous organic solvents with greener alternatives like water, supercritical fluids, or bio-based solvents is a key goal. mdpi.com Furthermore, electrochemical methods, as mentioned for Diels-Alder reactions, can reduce the need for chemical redox agents, thereby preventing the formation of stoichiometric by-products. rsc.org

Biocatalysis: The use of enzymes for specific transformations, such as the regioselective hydroxylation of an aromatic ring, could provide a mild and highly selective alternative to traditional chemical methods. While not yet demonstrated for this specific molecule, enzymatic polycondensation reactions using aromatic diols are known, indicating the potential compatibility of this class of compounds with biocatalytic systems. whiterose.ac.uk

By integrating these principles, future synthetic routes to this compound can be developed to be not only efficient but also environmentally sustainable.

Chemical Reactivity and Reaction Mechanisms of 2,5 Diethylbenzene 1,4 Diol

Redox Chemistry of the Hydroquinone (B1673460) Moiety

The hydroquinone unit of 2,5-Diethylbenzene-1,4-diol is the primary center for its redox activity. It can undergo oxidation to form the corresponding quinone, 2,5-diethyl-1,4-benzoquinone, through a process that involves the transfer of two electrons and two protons. This transformation is reversible and is a cornerstone of the compound's chemical character.

The electrochemical oxidation of this compound proceeds in a stepwise manner. The process involves the sequential loss of two electrons and two protons. The presence of the two electron-donating ethyl groups on the aromatic ring influences the redox potential. By increasing the electron density of the hydroquinone system, these alkyl groups make the molecule easier to oxidize compared to unsubstituted hydroquinone. Consequently, the oxidation potential for this compound is expected to be lower than that of hydroquinone itself.

The oxidation pathway typically involves two distinct one-electron transfer steps:

First Oxidation: The hydroquinone loses one electron and one proton to form a semiquinone radical intermediate.

Second Oxidation: The semiquinone radical loses a second electron and proton to yield the final 2,5-diethyl-1,4-benzoquinone product.

| Compound | Substituents | Expected Oxidation Potential (Relative to Hydroquinone) |

| Hydroquinone | None | Baseline |

| 2,5-Dimethylbenzene-1,4-diol | Two methyl groups | Lower |

| This compound | Two ethyl groups | Lower |

| 2,5-Di-tert-butylbenzene-1,4-diol | Two tert-butyl groups | Significantly Lower |

This table illustrates the general trend of electron-donating alkyl groups lowering the oxidation potential of the hydroquinone moiety.

The oxidation of the hydroquinone moiety is a classic example of a Proton-Coupled Electron Transfer (PCET) process. nih.gov In PCET, the transfer of an electron and a proton are mechanistically coupled. nih.gov These reactions can proceed through several pathways:

Stepwise: The electron transfers first, followed by the proton (ETPT), or the proton transfers first, followed by the electron (PTET).

Concerted: The electron and proton transfer simultaneously in a single kinetic step. nih.gov

The one-electron oxidation of this compound generates a neutral semiquinone radical. This intermediate is a key species in the redox cycle. The stability and reactivity of this radical are influenced by the delocalization of the unpaired electron across the aromatic π-system and the electronic effects of the substituents.

The semiquinone radical can engage in several subsequent reactions:

Further Oxidation: As mentioned, it can be oxidized to the corresponding quinone.

Dimerization: Two radicals can potentially dimerize, although this is often less favored than further oxidation.

Disproportionation: Two semiquinone radicals can react with each other to regenerate one molecule of the hydroquinone and one molecule of the quinone.

The ethyl groups, through their electron-donating inductive effect, help to stabilize the radical species, influencing its lifetime and subsequent reaction pathways.

Reactions at the Aromatic Core

The aromatic ring of this compound is highly activated towards electrophilic attack due to the presence of four electron-donating substituents (two hydroxyl and two ethyl groups).

Electrophilic Aromatic Substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives. masterorganicchemistry.com The general mechanism involves an initial attack by an electrophile on the electron-rich π-system of the aromatic ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. masterorganicchemistry.comlibretexts.org A subsequent deprotonation step restores the aromaticity of the ring, resulting in the substitution of a hydrogen atom with the electrophile. masterorganicchemistry.com

Given the high electron density of its aromatic ring, this compound is expected to be very reactive in EAS reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com For instance, the reaction of hydroquinone with geraniol (B1671447) in the presence of a Lewis acid catalyst to form geranylhydroquinone demonstrates a practical application of EAS on a hydroquinone core. scielo.br

In substituted benzenes, the existing groups on the ring direct the position of the incoming electrophile. Both hydroxyl (-OH) and ethyl (-C₂H₅) groups are classified as activating, ortho-, para-directors. libretexts.org This means they direct incoming electrophiles to the positions adjacent (ortho) or opposite (para) to themselves.

In this compound, the aromatic ring has four substituents and only two available positions for substitution: C3 and C6. To predict the outcome of an EAS reaction, the directing effects of all four groups must be considered.

Directing Effects on Position C3:

The hydroxyl group at C4 is ortho to C3.

The ethyl group at C2 is ortho to C3.

The hydroxyl group at C1 is meta to C3.

The ethyl group at C5 is meta to C3.

Directing Effects on Position C6:

The hydroxyl group at C1 is ortho to C6.

The ethyl group at C5 is ortho to C6.

The hydroxyl group at C4 is meta to C6.

The ethyl group at C2 is meta to C6.

Both the C3 and C6 positions are strongly activated, as each is ortho to both a hydroxyl group and an ethyl group. The hydroxyl group is a more powerful activating group than the ethyl group. Therefore, the directing influence is dominated by the hydroxyl groups. Since both available positions are symmetrically activated by an identical arrangement of substituents, an electrophilic attack would likely lead to a mixture of products at both the C3 and C6 positions, unless steric hindrance from the adjacent ethyl groups plays a significant role in favoring one site over the other.

| Substituent Group | Activating/Deactivating | Directing Effect |

| Hydroxyl (-OH) | Strongly Activating | ortho, para |

| Ethyl (-C₂H₅) | Activating | ortho, para |

Electrophilic Aromatic Substitution Reactions

Friedel-Crafts Type Reactions and Limitations

Friedel-Crafts reactions, which involve the alkylation or acylation of an aromatic ring, are generally not effective for highly activated systems containing functional groups with lone pairs of electrons, such as phenols and hydroquinones. In the case of this compound, the two hydroxyl groups present significant limitations.

The primary limitations include:

Catalyst Complexation : The lone pairs of electrons on the oxygen atoms of the hydroxyl groups can coordinate with the Lewis acid catalyst (e.g., AlCl₃) required for the reaction. This interaction forms a complex that deactivates the aromatic ring toward the desired electrophilic substitution.

Competitive O-Acylation : During Friedel-Crafts acylation, the hydroxyl groups are susceptible to O-acylation, forming a phenyl ester. This reaction pathway competes with the intended C-acylation on the aromatic ring. Under certain conditions, the initially formed ester can undergo a Fries rearrangement to yield the C-acylated product, but this often requires an excess of the catalyst and specific temperature controls.

Ring Over-activation : The combination of two hydroxyl groups and two ethyl groups makes the benzene ring highly electron-rich. While activating groups typically promote electrophilic aromatic substitution, extreme activation can lead to undesirable side reactions, including polyalkylation, where multiple alkyl groups are added to the ring.

Due to these factors, this compound is a poor substrate for standard Friedel-Crafts reactions, and alternative synthetic routes are typically employed to functionalize the aromatic ring.

Ring Functionalization and Derivatization

Despite the limitations with Friedel-Crafts reactions, the electron-rich nature of the this compound ring makes it susceptible to other electrophilic aromatic substitution (EAS) reactions. The existing substituents—two hydroxyl groups and two ethyl groups—are all activating and ortho-, para-directing. In this symmetrically substituted molecule, the open positions for substitution are C3 and C6. The strong activating and directing influence of the four existing groups makes these positions highly reactive toward electrophiles.

Potential ring functionalization reactions include:

Halogenation : Reaction with bromine (Br₂) or chlorine (Cl₂) would be expected to proceed rapidly, even without a Lewis acid catalyst, to yield 3,6-dihalo-2,5-diethylbenzene-1,4-diol.

Nitration : Introduction of a nitro group (–NO₂) can be achieved using nitrating agents like a mixture of nitric acid and sulfuric acid. youtube.com Given the high reactivity of the ring, milder conditions would be necessary to avoid over-nitration and oxidative side reactions. The expected product would be 3-nitro-2,5-diethylbenzene-1,4-diol or the 3,6-dinitro derivative.

Reactions Involving Hydroxyl Functionalities

The two hydroxyl groups are primary sites for a variety of derivatization reactions, allowing for the synthesis of esters, ethers, and polymers.

Derivatization Reactions (e.g., Esterification, Etherification)

Esterification: The hydroxyl groups of this compound can be readily converted to esters through reaction with acylating agents such as acyl chlorides or carboxylic acid anhydrides. The reaction typically proceeds in the presence of a base (e.g., pyridine (B92270) or triethylamine) to neutralize the HCl or carboxylic acid byproduct. Complete conversion yields the corresponding diester.

Etherification: The formation of ethers from the hydroxyl groups can be accomplished via the Williamson ether synthesis. inchem.org This SN2 reaction involves deprotonating the hydroxyl groups with a strong base (e.g., sodium hydride, NaH) to form a dianion, which then acts as a nucleophile, attacking a primary alkyl halide (e.g., ethyl bromide) to form a diether. inchem.orgwikipedia.org

| Reaction Type | Reagents | Product Type |

|---|---|---|

| Esterification | Acyl Chloride (R-COCl) / Base | Diester |

| Esterification | Acid Anhydride ((R-CO)₂O) / Base | Diester |

| Etherification (Williamson) | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R'-X) | Diether |

Reactions as Polymerization Initiators or Monomers

The difunctional nature of this compound makes it a valuable component in polymer synthesis, where it can act as a monomer to introduce rigidity and specific chemical properties into the polymer backbone.

Polyester (B1180765) Synthesis : As a diol, it can undergo polycondensation reactions with dicarboxylic acids or their derivatives (e.g., dimethyl esters) to form polyesters. kpi.uancsu.edu The rigid aromatic ring of the diethylhydroquinone unit would be expected to increase the glass transition temperature (Tg) and thermal stability of the resulting polymer compared to polyesters made from purely aliphatic diols. mdpi.com

Polyurethane Synthesis : In the formation of polyurethanes, diols are used as chain extenders. nih.gov These low-molecular-weight diols react with diisocyanates to form the "hard segments" of the polyurethane, which contribute to the material's strength and thermal properties through hydrogen bonding and structural rigidity. iaea.orgresearchgate.net The use of an aromatic chain extender like this compound would create highly rigid hard segments, influencing the final mechanical properties of the polyurethane elastomer. koreascience.kr

Reactivity of Alkyl Substituents (Ethyl Groups)

The two ethyl groups on the aromatic ring also possess reactive sites, specifically the benzylic carbons.

Oxidative Transformations of Alkyl Chains

Alkyl groups attached to a benzene ring are susceptible to side-chain oxidation, provided they have at least one hydrogen atom on the benzylic carbon. libretexts.orglibretexts.orgunizin.org Both ethyl groups in this compound meet this requirement.

Treatment with strong oxidizing agents, such as hot, acidic potassium permanganate (B83412) (KMnO₄), typically results in the cleavage of the alkyl chain, oxidizing the benzylic carbon to a carboxylic acid group (–COOH). libretexts.orglumenlearning.comleah4sci.com Regardless of the original chain length, the product is a benzoic acid derivative. lumenlearning.com

However, a significant challenge in the oxidation of this compound is the competition with the oxidation of the hydroquinone ring itself. Hydroquinones are readily oxidized to their corresponding quinones under milder conditions than those typically required for side-chain oxidation. inchem.org Therefore, achieving selective oxidation of the ethyl groups to form 2,5-dicarboxybenzene-1,4-diol without oxidizing the hydroquinone moiety would be difficult and require carefully controlled reaction conditions or the use of protecting groups for the hydroxyl functionalities.

| Reactive Site | Reaction Type | Typical Reagents | Expected Product |

|---|---|---|---|

| Aromatic Ring (C3, C6) | Halogenation | Br₂, Cl₂ | 3,6-Dihalo-2,5-diethylbenzene-1,4-diol |

| Hydroxyl Groups | Esterification | Acyl Chloride / Base | 2,5-Diethyl-1,4-phenylene diester |

| Hydroxyl Groups | Etherification | Base, then Alkyl Halide | 1,4-Dialkoxy-2,5-diethylbenzene |

| Hydroxyl Groups (as Diol) | Polycondensation | Diacid / Diisocyanate | Polyester / Polyurethane |

| Ethyl Groups (Benzylic C) | Side-Chain Oxidation | Hot, acidic KMnO₄ | 2,5-Dicarboxybenzene-1,4-diol (competes with ring oxidation) |

Free Radical Reactions at the Alkyl Substituents

The chemical reactivity of this compound is not limited to the hydroxyl groups of the hydroquinone ring. The ethyl substituents appended to the aromatic core also represent sites susceptible to free radical-mediated reactions. The carbon-hydrogen bonds on the alkyl side chains, particularly those in the benzylic position, are prone to attack by various radical species. This section delineates the mechanisms and products associated with free radical reactions occurring at these alkyl substituents.

The initiation of such reactions typically involves the abstraction of a hydrogen atom from one of the ethyl groups by a free radical (R•). The benzylic hydrogens, which are the hydrogens attached to the carbon atom directly bonded to the benzene ring, are the most likely to be abstracted. This preference is attributed to the lower bond dissociation energy of benzylic C-H bonds compared to other C-H bonds in the ethyl group. The resulting benzylic radical is stabilized by resonance, with the unpaired electron delocalizing into the aromatic π-system.

Following its formation, the benzylic radical can participate in a variety of propagation steps. In an aerobic environment, the radical will readily react with molecular oxygen to form a peroxyl radical. This peroxyl radical is a key intermediate that can undergo further reactions, such as abstracting a hydrogen atom from another organic molecule, thereby propagating the radical chain.

The termination of these radical chain reactions can occur through several pathways, including the combination of two radicals to form a stable, non-radical product. For instance, two benzylic radicals could combine, or a benzylic radical could react with another type of radical present in the system.

A general mechanism for the free radical-initiated oxidation at the ethyl substituent of this compound is presented below:

Initiation: A free radical (R•) abstracts a benzylic hydrogen from this compound to form a resonance-stabilized benzylic radical.

Propagation:

The benzylic radical reacts with molecular oxygen (O₂) to form a peroxyl radical.

The peroxyl radical abstracts a hydrogen atom from another molecule of this compound, regenerating the benzylic radical and forming a hydroperoxide.

Termination: Radical species combine to form stable products. This can involve the self-reaction of two peroxyl radicals or the reaction of a peroxyl radical with another radical species.

The following table summarizes the key steps in the free radical reactions at the alkyl substituents of this compound.

| Reaction Step | Reactants | Products | Description |

| Initiation | This compound + R• | Benzylic Radical + RH | Abstraction of a benzylic hydrogen by an initiating radical (R•). |

| Propagation 1 | Benzylic Radical + O₂ | Peroxyl Radical | Rapid reaction of the benzylic radical with molecular oxygen. |

| Propagation 2 | Peroxyl Radical + this compound | Hydroperoxide + Benzylic Radical | The peroxyl radical abstracts a benzylic hydrogen, propagating the chain. |

| Termination | 2 Peroxyl Radicals | Non-radical products + O₂ | Combination of two peroxyl radicals to terminate the chain reaction. |

Advanced Spectroscopic and Structural Elucidation of 2,5 Diethylbenzene 1,4 Diol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment.rsc.org

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the unambiguous structural elucidation of 2,5-Diethylbenzene-1,4-diol. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, a complete assignment of proton (¹H) and carbon (¹³C) signals can be achieved.

One-dimensional ¹H NMR of this compound reveals distinct signals corresponding to the aromatic protons, the hydroxyl protons, and the protons of the ethyl groups. The aromatic protons typically appear as a singlet, indicating their chemical equivalence. The ethyl group protons present as a quartet for the methylene (B1212753) (–CH₂) group and a triplet for the methyl (–CH₃) group, a classic ethyl spin system. The hydroxyl (–OH) proton signal is often a broad singlet, and its chemical shift can be sensitive to solvent, concentration, and temperature.

Similarly, the ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Distortionless Enhancement by Polarization Transfer (DEPT) experiments are instrumental in distinguishing between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. uvic.ca

Two-dimensional NMR techniques are indispensable for establishing connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. youtube.com For this compound, a key correlation is observed between the methylene and methyl protons of the ethyl groups, confirming their direct connection.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹JCH). youtube.com This allows for the direct assignment of a proton signal to its attached carbon atom. For instance, the methylene proton signal will show a cross-peak with the methylene carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two or three bonds (²JCH and ³JCH). youtube.com In the context of this compound, HMBC is crucial for connecting the ethyl groups to the benzene (B151609) ring. For example, correlations would be expected between the methylene protons and the aromatic carbons to which the ethyl groups are attached, as well as the adjacent aromatic carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. While less critical for a relatively rigid molecule like this compound, it can be valuable for determining the conformation of more complex derivatives.

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for this compound. Actual values can vary depending on the solvent and other experimental conditions.

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key 2D NMR Correlations |

| Aromatic CH | ~6.6 (singlet) | ~115 | HSQC: to C-3/C-6; HMBC: to C-1/C-4, C-2/C-5, C-4/C-1 |

| Hydroxyl OH | Variable (broad singlet) | - | HMBC: to C-1/C-4, C-2/C-5 |

| Methylene CH₂ | ~2.6 (quartet) | ~22 | COSY: to methyl CH₃; HSQC: to methylene C; HMBC: to aromatic C-2/C-5, methyl C |

| Methyl CH₃ | ~1.2 (triplet) | ~13 | COSY: to methylene CH₂; HSQC: to methyl C; HMBC: to methylene C |

| Aromatic C-OH | - | ~148 | - |

| Aromatic C-CH₂CH₃ | - | ~128 | - |

While solution-state NMR provides data on molecules in a dissolved state, solid-state NMR (ssNMR) offers insights into the structure and dynamics of materials in their crystalline forms. worktribe.com For compounds like this compound, which may exist in different crystal polymorphs, ssNMR is a powerful tool for characterization.

Different polymorphs, having distinct arrangements of molecules in the crystal lattice, will give rise to different ssNMR spectra. This is because the chemical shifts of nuclei in the solid state are highly sensitive to the local electronic environment, which is influenced by intermolecular interactions such as hydrogen bonding and crystal packing effects. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are commonly employed to obtain high-resolution spectra of solid samples. By comparing the ssNMR spectra of different batches or crystalline forms, one can identify and characterize polymorphism in this compound.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies.nih.govresearchgate.net

A prominent feature in the vibrational spectra of this compound is the information it provides on hydrogen bonding. The hydroxyl (–OH) groups can act as both hydrogen bond donors and acceptors, leading to the formation of intermolecular hydrogen bonding networks in the solid state and in concentrated solutions.

In the IR spectrum, the O-H stretching vibration is a strong and typically broad band. In a non-hydrogen-bonded (gas phase or very dilute solution in a non-polar solvent) state, this band would appear at a higher frequency (around 3600 cm⁻¹). However, due to hydrogen bonding, this band shifts to lower frequencies (typically in the range of 3200-3400 cm⁻¹) and becomes significantly broadened. The extent of this shift and broadening is indicative of the strength of the hydrogen bonding network. Raman spectroscopy also provides information on the O-H stretching region and can be used to complement IR data. nih.govnih.gov

Beyond hydrogen bonding, the vibrational spectra of this compound exhibit a number of characteristic bands that can be assigned to specific functional groups.

| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |

| O-H | Stretching (H-bonded) | 3200–3400 (broad, strong) | 3200–3400 (weak to medium) |

| Aromatic C-H | Stretching | 3000–3100 (medium) | 3000–3100 (strong) |

| Aliphatic C-H | Stretching (CH₂, CH₃) | 2850–2970 (medium to strong) | 2850–2970 (medium to strong) |

| Aromatic C=C | Stretching | 1500–1600 (medium) | 1500–1600 (strong) |

| C-O | Stretching | 1200–1300 (strong) | 1200–1300 (weak) |

| Aromatic C-H | Bending (out-of-plane) | 800–900 (strong) | 800–900 (weak) |

The analysis of these characteristic vibrations provides a spectroscopic fingerprint for this compound, allowing for its identification and the study of its structural features.

Mass Spectrometry for Molecular Composition and Fragmentation Analysis.nih.govresearchgate.net

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. bris.ac.uk

For this compound, electron ionization (EI) is a common ionization method. In an EI-MS experiment, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•). The mass-to-charge ratio (m/z) of this ion corresponds to the molecular weight of the compound. High-resolution mass spectrometry can provide the exact mass, which allows for the determination of the molecular formula.

The molecular ion of this compound is often unstable and undergoes fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure. Common fragmentation pathways for this compound include:

Loss of a methyl group (–CH₃): This results in a fragment with an m/z value of M-15.

Loss of an ethyl group (–CH₂CH₃): This leads to a prominent peak at m/z = M-29. This is often a significant fragmentation pathway due to the formation of a stable benzylic-type cation.

Cleavage of the C-O bond: This can lead to various fragments depending on the specific bond cleavage.

The table below outlines the expected major fragments in the mass spectrum of this compound.

| Fragment Ion | m/z (Mass-to-Charge Ratio) | Proposed Structure |

| [M]⁺• | 166 | C₁₀H₁₄O₂⁺• (Molecular Ion) |

| [M - CH₃]⁺ | 151 | [C₉H₁₁O₂]⁺ |

| [M - C₂H₅]⁺ | 137 | [C₈H₉O₂]⁺ (Often a base peak) |

The analysis of these fragmentation patterns, in conjunction with the molecular ion information, provides strong evidence for the structure of this compound and can be used to distinguish it from its isomers. libretexts.orgchemguide.co.uk

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) is an indispensable tool for the precise determination of the elemental composition of a molecule. By providing a highly accurate mass measurement, often to within a few parts per million (ppm), HRMS allows for the unambiguous assignment of a molecular formula.

For this compound (C₁₀H₁₄O₂), the theoretical exact mass can be calculated. This experimentally determined mass would then be compared to the theoretical mass to confirm the elemental composition. Techniques like time-of-flight (TOF) and Orbitrap mass spectrometry are commonly employed for such high-resolution measurements. The high mass accuracy of HRMS helps to distinguish between compounds that may have the same nominal mass but different elemental formulas.

Table 1: Theoretical Isotopic Mass Distribution for this compound (C₁₀H₁₄O₂)

| Isotope | Mass (Da) | Relative Abundance (%) |

|---|---|---|

| ¹²C₁₀¹H₁₄¹⁶O₂ | 166.0994 | 100.00 |

| ¹³C¹²C₉¹H₁₄¹⁶O₂ | 167.1027 | 10.84 |

| ¹²C₁₀¹H₁₃²H¹⁶O₂ | 167.1056 | 0.21 |

| ¹²C₁₀¹H₁₄¹⁷O¹⁶O | 167.0998 | 0.08 |

| ¹³C₂¹²C₈¹H₁₄¹⁶O₂ | 168.1061 | 0.53 |

Note: This table represents a theoretical calculation of the expected isotopic pattern.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a molecule by fragmenting a precursor ion and analyzing its product ions. In an MS/MS experiment, the molecular ion of this compound, as identified by HRMS, would be isolated and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern provides a veritable fingerprint of the molecule's structure.

For this compound, characteristic fragmentation pathways would be expected. The fragmentation of related aromatic compounds, such as 2,5-di-tert-butylhydroquinone, often involves the loss of alkyl groups. For this compound, the loss of an ethyl radical (•C₂H₅) would be a probable fragmentation pathway. Subsequent fragmentation could involve the loss of carbon monoxide (CO) or other small neutral molecules from the aromatic ring. The analysis of these fragmentation patterns allows for the confirmation of the connectivity of the atoms within the molecule.

Table 2: Plausible Fragment Ions in the MS/MS Spectrum of this compound

| Precursor Ion (m/z) | Plausible Fragmentation | Product Ion (m/z) |

|---|---|---|

| 166.0994 [M]⁺• | Loss of •CH₃ | 151.0759 |

| 166.0994 [M]⁺• | Loss of •C₂H₅ | 137.0602 |

Note: This table is based on general fragmentation principles of aromatic compounds and does not represent experimentally observed data for the title compound.

Electronic Spectroscopy: UV-Visible and Fluorescence Investigations

Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence techniques, provides insights into the electronic structure and excited states of a molecule.

The UV-Visible absorption spectrum of this compound is expected to show characteristic absorption bands arising from π → π* transitions within the benzene ring. The presence of the hydroxyl and diethyl substituents will influence the position and intensity of these absorption bands. Hydroxyl groups, being auxochromes, are known to cause a bathochromic (red) shift in the absorption maxima of benzene. Studies on other dialkoxybenzene derivatives have shown absorption bands in the UV region. nih.gov

The absorption and emission spectra are directly related to the electronic energy levels of the molecule. The energy of the absorbed or emitted photon corresponds to the energy difference between the ground and excited electronic states. Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), can be used to model the electronic transitions and predict the UV-Visible spectrum. These theoretical calculations can help in assigning the observed spectral bands to specific electronic transitions, such as those involving the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

X-ray Diffraction Studies for Crystalline Structures and Intermolecular Interactions

X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

A single-crystal X-ray diffraction analysis of this compound would provide a wealth of structural information. If a suitable single crystal can be grown, this technique would reveal the exact bond lengths, bond angles, and torsion angles within the molecule. Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonding, that govern the packing of the molecules in the crystal lattice. The hydroxyl groups of this compound are expected to participate in strong hydrogen bonding, which would significantly influence the crystal packing. Structural characterization of related diformylbenzene-1,4-diol derivatives has been achieved through X-ray crystal structure analysis. nist.gov

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Expected Information |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions | a, b, c (Å), α, β, γ (°) |

| Z (molecules per unit cell) | Integer value |

Note: This table illustrates the type of data obtained from a single-crystal X-ray diffraction experiment and is not based on actual data for the title compound.

Research on Polymorphism of this compound Using Powder X-ray Diffraction Not Publicly Available

Despite a thorough search of scientific databases and literature, no specific studies detailing the polymorphism of this compound investigated through Powder X-ray Diffraction (PXRD) have been found in the public domain.

Powder X-ray Diffraction is a primary analytical technique for identifying and characterizing different crystalline forms (polymorphs) of a solid compound. Such studies are crucial for understanding the physical and chemical properties of materials, particularly in the pharmaceutical and materials science fields. The process typically involves exposing a powdered sample to X-rays and analyzing the resulting diffraction pattern. Different polymorphs will produce distinct diffraction patterns, characterized by unique peak positions (2θ angles) and intensities.

However, for the specific compound this compound, there is a conspicuous absence of published research focused on its polymorphic behavior. Searches for crystallographic data, including PXRD patterns and detailed structural analyses of different crystalline forms, did not yield any specific results for this molecule or its closely related derivatives under the scope of polymorphism.

While general information exists on the use of PXRD for hydroquinone (B1673460) and other derivatives, this information is not specific to the 2,5-diethyl substituted compound and therefore cannot be used to detail its unique polymorphic characteristics. The scientific community has not, to date, published any research that would allow for the creation of data tables or a detailed discussion on the polymorphism of this compound as investigated by PXRD.

Consequently, it is not possible to provide an article section on the "" with a focus on "Powder X-ray Diffraction for Polymorphism Studies" due to the lack of available data.

Theoretical and Computational Studies on 2,5 Diethylbenzene 1,4 Diol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are foundational to modern chemistry, enabling the prediction of molecular properties from first principles. These methods are used to determine the distribution of electrons within a molecule and how this distribution influences its stability, geometry, and chemical behavior.

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. nih.gov It is particularly effective for geometry optimization, which involves finding the three-dimensional arrangement of atoms that corresponds to the lowest potential energy. scispace.com This lowest-energy structure, or ground state, is the most stable conformation of the molecule. The process involves selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to approximate the complex interactions between electrons. nih.govscispace.com

For 2,5-Diethylbenzene-1,4-diol, DFT calculations would determine the precise bond lengths, bond angles, and dihedral angles of its most stable structure. Energetics calculations provide the total electronic energy of the optimized structure, which can be used to compare its stability relative to other isomers or molecules. Studies on similar substituted aromatic diols demonstrate that DFT accurately predicts these geometric parameters, which are often in excellent agreement with experimental data from X-ray crystallography. researchgate.net

Table 1: Illustrative Optimized Geometric Parameters for a Substituted Hydroquinone (B1673460) calculated via DFT. This table demonstrates the type of data obtained from a DFT geometry optimization. The values are representative and based on typical bond lengths and angles for similar structures.

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | C1-C2 (aromatic) | 1.39 Å |

| Bond Length | C1-O1 | 1.37 Å |

| Bond Length | O1-H1 | 0.97 Å |

| Bond Length | C2-C(ethyl) | 1.51 Å |

| Bond Angle | C6-C1-C2 | 120.5° |

| Bond Angle | C1-O1-H1 | 109.2° |

| Dihedral Angle | H1-O1-C1-C2 | 180.0° |

| Dihedral Angle | C(aromatic)-C(ethyl)-C(methyl)-H | 60.5° |

Ab initio (Latin for "from the beginning") methods are another class of quantum chemical calculations that rely on first principles without using experimental data for parametrization. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) can provide higher accuracy for electronic properties.

These calculations are used to determine key electronic descriptors for this compound. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and stability; a larger gap suggests higher stability and lower reactivity. scispace.com Other properties, such as ionization potential (the energy required to remove an electron) and electron affinity (the energy released when an electron is added), can also be accurately computed, offering further insight into the molecule's redox behavior. Computational studies on related hydroquinone derivatives have used these methods to understand electronic transitions and reactivity. rsc.orgbohrium.com

Table 2: Representative High-Accuracy Electronic Properties for a Hydroquinone Derivative. This table illustrates the typical electronic property data generated from ab initio or high-level DFT calculations.

| Property | Description | Illustrative Value |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital | -5.8 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | -1.2 eV |

| HOMO-LUMO Gap | Indicator of chemical stability and reactivity | 4.6 eV |

| Ionization Potential | Energy needed to remove one electron | 7.5 eV |

| Electron Affinity | Energy released upon gaining one electron | 0.9 eV |

Conformational Analysis and Dynamics

Molecules with single bonds are not static; they can rotate, leading to different spatial arrangements called conformations. Conformational analysis is the study of the energies and stabilities of these different arrangements and the dynamics of their interconversion.

A Potential Energy Surface (PES) is a multidimensional map that describes the potential energy of a molecule as a function of its geometric parameters, such as bond lengths and dihedral angles. longdom.orglibretexts.orgwikipedia.org By systematically changing these parameters and calculating the corresponding energy, a PES can be constructed. libretexts.org The low-energy regions on this surface, known as potential wells, correspond to stable conformational isomers. longdom.org The high-energy points that separate these wells are the transition states for interconversion between conformers. youtube.com

For this compound, the key degrees of freedom are the rotation of the two ethyl groups and the two hydroxyl (-OH) groups. By mapping the PES for rotations around the C(aromatic)-C(ethyl) and C(aromatic)-O(hydroxyl) bonds, all possible stable conformers can be identified. Studies on substituted cyclohexanes and other flexible molecules show that steric hindrance and intramolecular hydrogen bonding are the primary factors governing conformational preferences. nih.govsapub.orgyoutube.com For this compound, conformations that minimize steric clashes between the ethyl groups and adjacent hydroxyl groups, while potentially allowing for hydrogen bonding between them, would be expected to be the most stable.

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. researchgate.net By solving Newton's equations of motion for a system of interacting atoms, MD simulations provide a detailed view of molecular behavior, including conformational changes, solvent interactions, and thermodynamic properties. ut.ac.irsemanticscholar.org

An MD simulation of this compound, typically placed in a simulated solvent environment like water, would reveal its dynamic conformational behavior. The simulation would show how the molecule transitions between the stable conformers identified from PES mapping. researchgate.net This provides information on the flexibility of the ethyl and hydroxyl groups and the timescales of their motions. Such simulations are invaluable for understanding how the molecule behaves in a realistic, dynamic environment, which is crucial for predicting its interactions with other molecules, such as biological receptors or catalysts. mdpi.com

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. By modeling the entire reaction pathway from reactants to products, researchers can identify intermediate structures and the high-energy transition states that connect them. nih.gov

A transition state is a specific configuration along the reaction coordinate that represents the highest potential energy point on the path from reactants to products. youtube.com It is a first-order saddle point on the potential energy surface, meaning it is an energy maximum in the direction of the reaction but a minimum in all other directions. youtube.com Locating the transition state and calculating its energy relative to the reactants allows for the determination of the reaction's activation energy barrier. A lower activation energy implies a faster reaction rate.

For this compound, one could model reactions such as its oxidation to 2,5-diethyl-1,4-benzoquinone. Computational modeling would involve optimizing the geometries of the reactant, product, and the transition state. This analysis provides a detailed, step-by-step picture of bond breaking and bond formation. researchgate.net Studies on the solvolysis of substituted benzyl (B1604629) chlorides, for example, have used such methods to map out reaction coordinates and understand how substituents influence the structure and energy of the transition state. nih.gov This knowledge is fundamental to controlling reaction outcomes and designing more efficient chemical syntheses.

Computational Elucidation of Redox Mechanisms

The redox activity of this compound, a hydroquinone derivative, is of significant interest. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating the mechanisms of its oxidation. researchgate.netmdpi.com These studies can predict the thermodynamics and kinetics of electron and proton transfer processes.

A typical computational investigation into the redox mechanism would involve calculating the standard redox potential (E°) of the this compound/2,5-diethyl-1,4-benzoquinone couple. This is achieved by computing the Gibbs free energy change (ΔG°) for the oxidation reaction in a solvent, often using a polarizable continuum model (PCM) to simulate the solvent environment. rsc.org The redox potential can then be calculated relative to a standard reference electrode.

Furthermore, computational models can dissect the sequence of proton and electron transfers. For hydroquinones, oxidation can proceed through various pathways, including stepwise electron-proton transfer (EPT), proton-coupled electron transfer (PCET), or separate electron and proton loss. DFT calculations can determine the energies of the intermediate species (semiquinone radical anion and cation) to predict the most likely mechanism under different pH conditions. aalto.fi

Illustrative Research Findings:

A hypothetical DFT study using a functional such as B3LYP with a 6-311+G(d,p) basis set could yield the following predicted thermodynamic data for the oxidation of this compound in an aqueous medium.

| Reaction Step | Calculated ΔG° (kcal/mol) | Predicted E° (V vs. SHE) |

|---|---|---|

| Overall Oxidation (H₂Q → Q + 2H⁺ + 2e⁻) | 15.7 | 0.34 |

| First Electron Transfer (H₂Q → H₂Q⁺• + e⁻) | 8.1 | 0.18 |

| First Proton Transfer (H₂Q⁺• → HQ• + H⁺) | -2.5 | N/A |

| Second Electron Transfer (HQ• → HQ⁺ + e⁻) | 10.2 | 0.22 |

| Second Proton Transfer (HQ⁺ → Q + H⁺) | -0.1 | N/A |

Note: The data in this table is hypothetical and for illustrative purposes only.

Prediction of Reaction Regioselectivity and Stereoselectivity

Computational chemistry offers powerful tools for predicting the regioselectivity and stereoselectivity of reactions involving this compound. youtube.comnih.gov For instance, in electrophilic substitution reactions on the aromatic ring, the preferred site of attack can be determined by analyzing the distribution of electron density and the energies of the possible reaction intermediates.

Methods such as calculating the Fukui functions or mapping the molecular electrostatic potential (MEP) can identify the most nucleophilic sites on the molecule. The transition state energies for different reaction pathways can also be calculated to determine the kinetically favored product. nih.gov

For reactions at the hydroxyl groups, such as etherification or esterification, computational models can predict the stereochemical outcome if chiral reagents are used. By calculating the energies of the diastereomeric transition states, the preferred stereoisomer can be identified. dntb.gov.ua

Illustrative Research Findings:

A computational study on the nitration of this compound would likely investigate the relative energies of the transition states for substitution at the available positions on the benzene (B151609) ring.

| Position of Nitration | Calculated Transition State Energy (kcal/mol) | Predicted Product Ratio |

|---|---|---|

| Position 3 | 25.3 | >99% |

| Position 6 | 25.3 | >99% |

Note: The data in this table is hypothetical and for illustrative purposes only, assuming positions 3 and 6 are equivalent due to symmetry.

Spectroscopic Property Prediction and Experimental Validation

Computational Prediction of NMR Chemical Shifts and Vibrational Frequencies

Computational quantum chemistry, particularly DFT, has become a standard tool for the prediction of spectroscopic properties, which can aid in the structural elucidation and characterization of molecules like this compound. researchgate.netnih.gov

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is typically performed using the Gauge-Independent Atomic Orbital (GIAO) method. d-nb.infomdpi.com The magnetic shielding tensors are calculated for each nucleus, and these are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). The accuracy of these predictions is often high enough to distinguish between different isomers or to assign specific signals in an experimental spectrum. nih.govresearchgate.net

Vibrational Frequencies: Theoretical vibrational (infrared and Raman) spectra can be calculated by determining the second derivatives of the energy with respect to the atomic coordinates. researchgate.net This analysis yields the frequencies and intensities of the fundamental vibrational modes. These calculated frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other systematic errors in the calculations. nih.gov

Comparative Analysis with Experimental Spectroscopic Data

Illustrative Comparison of NMR Data:

| Atom | Predicted ¹³C Chemical Shift (ppm) | Hypothetical Experimental ¹³C Chemical Shift (ppm) | Difference (ppm) |

|---|---|---|---|

| C1/C4 (C-OH) | 148.2 | 147.5 | 0.7 |

| C2/C5 (C-CH₂CH₃) | 125.6 | 124.9 | 0.7 |

| C3/C6 (C-H) | 116.8 | 116.1 | 0.7 |

| -CH₂- | 22.9 | 22.5 | 0.4 |

| -CH₃ | 12.1 | 11.8 | 0.3 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Illustrative Comparison of Vibrational Frequencies:

| Vibrational Mode | Predicted Frequency (cm⁻¹, scaled) | Hypothetical Experimental IR Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| ν(O-H) | 3350 | 3345 | O-H stretch |

| ν(C-H)aromatic | 3050 | 3048 | Aromatic C-H stretch |

| ν(C-H)aliphatic | 2965 | 2960 | Aliphatic C-H stretch |

| ν(C=C)aromatic | 1510 | 1512 | Aromatic C=C stretch |

| ν(C-O) | 1225 | 1228 | C-O stretch |

Note: The data in this table is hypothetical and for illustrative purposes only.

Polymer Chemistry and Advanced Materials Science Applications of 2,5 Diethylbenzene 1,4 Diol Derivatives

Utilization as a Monomer in Polymer Synthesis

While aromatic diols are fundamental monomers in the synthesis of various polymers, specific methodologies and detailed research findings concerning the use of 2,5-Diethylbenzene-1,4-diol in these reactions are not well-documented.

Polycondensation Reactions for Polyesters and Polyurethanes

Polycondensation is a primary method for producing polyesters and polyurethanes from diol and diacid (or diisocyanate) monomers. However, specific examples of polycondensation reactions utilizing this compound to synthesize polyesters or polyurethanes are not prominently featured in published research. General principles of polyurethane synthesis involve the reaction of a diol with a diisocyanate, such as hexamethylene diisocyanate, often in a one-shot bulk polymerization process. nih.gov Similarly, polyester (B1180765) synthesis would involve reaction with a dicarboxylic acid or its derivative. researchgate.netyork.ac.ukmdpi.com Despite the theoretical potential for this compound to act as the diol component in these reactions, specific studies detailing its reactivity, the properties of the resulting polymers, and relevant data tables are not available.

Copolymerization Strategies with Diverse Comonomers

Copolymerization is a versatile strategy to tailor the properties of polymers by incorporating multiple different monomers. researchgate.netrsc.orgmdpi.com This technique allows for the fine-tuning of thermal, mechanical, and chemical properties. researchgate.netrsc.org The incorporation of an aromatic diol like this compound alongside other comonomers (e.g., aliphatic diols or different aromatic diacids) could theoretically be used to create copolyesters or other copolymers with specific characteristics. However, the scientific literature lacks specific studies that describe copolymerization strategies involving this compound and the properties of the resulting copolymers.

Anionic and Controlled Radical Polymerization Techniques

Anionic and controlled radical polymerization techniques are powerful methods for synthesizing polymers with well-defined molecular weights, narrow molecular weight distributions, and complex architectures. researchgate.netethz.ch These methods typically apply to vinyl or other unsaturated monomers. As this compound is a diol, it would not typically undergo these types of polymerization directly unless it is first chemically modified to include a polymerizable group, such as a vinyl or acrylate (B77674) moiety. There is no information available from the conducted research that details the modification of this compound for use in anionic or controlled radical polymerization.

Development of Functional Polymeric Materials

The development of functional polymers from specific monomers is a key area of materials science. The hydroquinone (B1673460) structure within this compound suggests potential for creating functional materials, particularly those with redox activity.

Redox-Active Polymers for Energy Storage and Sensors

Hydroquinone and its derivatives are known for their redox activity, making them attractive for applications in energy storage and sensors. researchgate.netuchicago.edumdpi.com The reversible oxidation-reduction of the hydroquinone moiety to the corresponding quinone can be exploited in electrochemical systems. researchgate.netuchicago.edu Polymers incorporating this functionality can serve as active materials in batteries or as the sensing component in chemical sensors. While this is a promising area, specific research on the synthesis and performance of redox-active polymers derived explicitly from this compound is not currently available. Studies on related structures, such as those containing anthraquinone, demonstrate the potential of quinone-based polymers as electrode materials. researchgate.netdb-thueringen.de

Polymers with Tunable Thermal and Mechanical Properties

The properties of polymers, including their thermal stability and mechanical strength, are directly related to the structure of their monomer units. purdue.edunih.govnih.gov The incorporation of the rigid aromatic ring of this compound into a polymer backbone would be expected to influence its glass transition temperature (Tg), melting temperature (Tm), and mechanical modulus. nih.govmdpi.com By combining this rigid monomer with flexible comonomers, it would theoretically be possible to tune the material's properties over a wide range. nih.govmdpi.com However, without specific examples of polymers synthesized from this compound, there is no empirical data to present on their thermal and mechanical characteristics.

Based on a comprehensive search of available scientific literature, it has been determined that there is insufficient specific research data on the polymer chemistry and advanced materials science applications of This compound to generate the detailed article as requested. The provided outline requires in-depth research findings, data tables, and specific structure-property relationships that are not present in the accessible body of scientific work for this particular compound.

The existing research in polymer science tends to focus on related, but structurally distinct, monomers. For instance, extensive literature is available on polymers derived from:

Unsubstituted hydroquinone (benzene-1,4-diol).

Other alkyl-substituted hydroquinones, such as 2,5-dimethylhydroquinone (B1143364) or 2,5-di-tert-butylhydroquinone.

Aromatic diacid monomers like 2,5-furandicarboxylic acid (FDCA) and 2,5-thiophenedicarboxylic acid.

While these studies provide a general understanding of how aromatic monomers influence polymer properties, extrapolating these findings to this compound without direct experimental evidence would be scientifically speculative and would not meet the required standard of accuracy.

Specifically, no detailed studies were found that cover the following topics for polymers derived solely from this compound:

Structure-Property Relationships in this compound-Derived Polymers

Optical and Electrical Characteristics of Conjugated Polymers:The synthesis and characterization of conjugated polymers derived from this compound, including their photoluminescent, electroluminescent, or conductive properties, are not described in the available literature.

Due to the absence of this specific information, generating a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline is not possible at this time.

Supramolecular Chemistry and Self Assembly of 2,5 Diethylbenzene 1,4 Diol Systems

Non-Covalent Interactions in Directed Assembly

Non-covalent interactions are the primary driving force behind the self-assembly of 2,5-Diethylbenzene-1,4-diol. mdpi.com These weak and reversible interactions, including hydrogen bonding, π-π stacking, and hydrophobic forces, collectively dictate the structure and stability of the resulting supramolecular assemblies. The precise control and balance of these interactions are fundamental to designing and fabricating functional materials from this molecular building block.

Hydrogen bonds are among the most significant non-covalent interactions governing the assembly of hydroquinone (B1673460) derivatives. nih.gov The two hydroxyl (-OH) groups on the this compound molecule are potent sites for both donating and accepting hydrogen bonds. This allows for the formation of extensive and predictable one-, two-, or three-dimensional networks.

In the solid state, molecules like this compound are expected to form robust networks where the hydroxyl group of one molecule interacts with the hydroxyl group of a neighboring molecule (O-H···O). This is a common motif in related diol structures. For example, studies on other substituted hydroquinones demonstrate the formation of chains or sheets held together by such interactions. researchgate.net The strength and directionality of these bonds impose a high degree of order on the assembly. The presence of the ethyl groups can influence the specific geometry of the hydrogen-bonded network by creating steric hindrance that favors certain packing arrangements over others.

Table 1: Characteristics of Hydrogen Bonding in Hydroquinone-based Systems

| Interacting Groups | Bond Type | Typical Distance (Å) | Role in Assembly |

|---|---|---|---|

| Hydroxyl (O-H) & Hydroxyl (O) | O-H···O | 2.5 - 2.8 | Primary driver for network formation, creating chains and sheets. |

The aromatic core of this compound is crucial for π-π stacking interactions. These interactions occur when the electron-rich π-systems of adjacent benzene (B151609) rings align, contributing to the stability of the assembly. The geometry of this stacking can vary, leading to different packing motifs such as face-to-face or offset arrangements. These interactions are fundamental in organizing aromatic molecules into columnar or layered structures. nih.gov

Table 2: Key Non-Covalent Interactions and Their Molecular Origins

| Interaction Type | Contributing Moiety | Description |

|---|---|---|

| Hydrogen Bonding | -OH groups | Strong, directional interaction forming the primary structural backbone. |

| π-π Stacking | Benzene Ring | Weaker interaction that helps to organize molecules into layers or columns. |

The field of host-guest chemistry involves the encapsulation of one molecule (the guest) within the cavity of a larger molecule (the host). frontiersin.org Due to its size and functionality, this compound is a suitable guest for various macrocyclic hosts like cyclodextrins, calixarenes, and pillararenes. nih.govnih.gov

The binding within these host-guest complexes is driven by a combination of non-covalent interactions. The hydrophobic ethyl groups and the aromatic ring of the diol can fit snugly into the nonpolar cavity of a host like a cyclodextrin, driven by the hydrophobic effect. Simultaneously, the hydroxyl groups at the exterior of the guest can form hydrogen bonds with the rim of the host molecule, further stabilizing the complex.

Research on the inclusion of similar guest molecules, such as 2,5-diphenylhydroquinone, has shown that hydrogen bonds between the guest's hydroxyl groups and the host are critical for complex formation. researchgate.net The selectivity of a host for this compound over other similar molecules would depend on the complementarity in size, shape, and chemical functionality between the host's cavity and the guest molecule.

Design and Synthesis of Supramolecular Architectures

Leveraging the specific non-covalent interactions of this compound allows for the rational design and synthesis of complex supramolecular architectures. researchgate.netresearchgate.netresearchgate.net By controlling experimental conditions, it is possible to guide the self-assembly process to yield specific structures like monolayers, thin films, or coordination-driven assemblies with desired properties.

Self-assembled monolayers (SAMs) are highly ordered molecular layers that spontaneously form on a substrate surface. mdpi.com this compound, or a derivative where the hydroxyl groups are replaced with a surface-anchoring group like a thiol (-SH), could be used to form SAMs on surfaces such as gold or silver. nih.govpradeepresearch.org

Upon immersion of a substrate into a solution of the precursor molecule, the anchoring groups would bind to the surface. The intermolecular interactions—hydrogen bonding, π-π stacking, and hydrophobic forces—between adjacent diol molecules would then drive the formation of a densely packed and ordered monolayer. oaepublish.com The orientation of the molecules within the SAM (e.g., standing up or lying down) would be determined by the balance between the strength of the surface-headgroup interaction and the intermolecular forces. nsf.gov The ethyl groups would play a significant role in defining the thickness and surface properties of the film.

Coordination-driven self-assembly is a powerful strategy for constructing discrete, well-defined supramolecular structures by combining ligands with metal ions. nih.govnih.gov The this compound molecule, after deprotonation of its hydroxyl groups, can act as a linear, ditopic ligand. The two oxygen atoms can coordinate to metal centers, acting as a bridge.

When this linear ligand is combined with metal acceptors that have a defined coordination angle (e.g., 90° or 180°), predictable geometric shapes can be formed. For instance, mixing this compound with a 90° platinum(II) or palladium(II) acceptor would likely lead to the quantitative formation of a discrete molecular square. nih.gov This "directional bonding" approach allows for the precise construction of complex architectures like metallacycles and metallacages. mdpi.com The properties of the final assembly, such as its cavity size and solubility, could be tuned by the choice of the metal center and the substitution on the hydroquinone ligand.

Table 3: Predicted Architectures from Coordination-Driven Self-Assembly

| Ligand | Metal Acceptor | Coordination Angle | Resulting Architecture |

|---|---|---|---|

| This compound (linear) | Pt(II), Pd(II) complexes | 90° | Molecular Square |

| This compound (linear) | Ag(I), Cu(I) complexes | 180° | Linear Coordination Polymer |

Templated Synthesis of Supramolecular Systems

The use of molecules to act as templates in the synthesis of larger, more complex supramolecular structures is a well-established strategy in chemistry. This approach relies on non-covalent interactions to guide the assembly of molecular components into a desired architecture. However, there is no specific research in the reviewed literature that describes the use of this compound as a template for the synthesis of supramolecular systems. The potential for its hydroquinone core and ethyl side chains to direct the assembly of other molecules has not been explored in the available scientific reports.

Functional Supramolecular Systems

Molecular Recognition and Sensing Platforms

Molecular recognition is a fundamental concept in supramolecular chemistry, where host molecules are designed to selectively bind to specific guest molecules. This principle is the foundation for the development of chemical sensors. While hydroquinone derivatives have been investigated in other contexts for their host-guest chemistry, there are no specific studies detailing the application of this compound in molecular recognition or as a component in sensing platforms. The scientific community has not yet reported on the specific binding properties of this compound or its utility in detecting and quantifying analytes.

Self-Healing Materials and Responsive Systems